

An In-depth Technical Guide to Diethyl 2-(4-fluorophenyl)malonate

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Compound of Interest

Compound Name: **Diethyl 2-(4-fluorophenyl)malonate**

Cat. No.: **B1362348**

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IUPAC Name: Diethyl 2-(4-fluorophenyl)propanedioate

CAS Number: 2965-90-4[\[1\]](#)

This technical guide provides a comprehensive overview of **Diethyl 2-(4-fluorophenyl)malonate**, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

Precise experimental data for **Diethyl 2-(4-fluorophenyl)malonate** is not extensively documented in publicly available literature. However, based on the known properties of structurally similar compounds, such as other substituted diethyl malonates, the following characteristics can be anticipated.

Table 1: Estimated Physicochemical Properties

Property	Estimated Value	Notes
Molecular Formula	$C_{13}H_{15}FO_4$	Calculated
Molecular Weight	254.25 g/mol	Calculated
Appearance	Colorless to light yellow liquid	Based on similar diethyl arylmalonates
Boiling Point	> 300 °C (Predicted)	Higher than diethyl malonate due to the aryl group
Density	~1.2 g/cm³ (Predicted)	Increased density due to the fluorine atom
Solubility	Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Slightly soluble in water.	Typical for diethyl esters

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals corresponding to the ethyl groups (triplet and quartet), a singlet or triplet for the methine proton, and multiplets for the aromatic protons of the 4-fluorophenyl group.
¹³ C NMR	Resonances for the carbonyl carbons of the ester groups, the methine carbon, carbons of the ethyl groups, and the aromatic carbons, with splitting patterns influenced by the fluorine atom.
IR Spectroscopy	Strong absorption band around 1730-1750 cm ⁻¹ (C=O stretching of the ester), C-O stretching bands, and bands corresponding to the aromatic C-H and C=C bonds, as well as a C-F stretching band.
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z 254, with characteristic fragmentation patterns including the loss of ethoxycarbonyl and 4-fluorophenyl groups.

Synthesis of Diethyl 2-(4-fluorophenyl)malonate

The synthesis of **Diethyl 2-(4-fluorophenyl)malonate** can be achieved through several established synthetic routes. The most common and versatile method is the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis

This protocol describes a general procedure for the synthesis of **Diethyl 2-(4-fluorophenyl)malonate** via the alkylation of diethyl malonate with a suitable 4-fluorophenyl halide.

Materials:

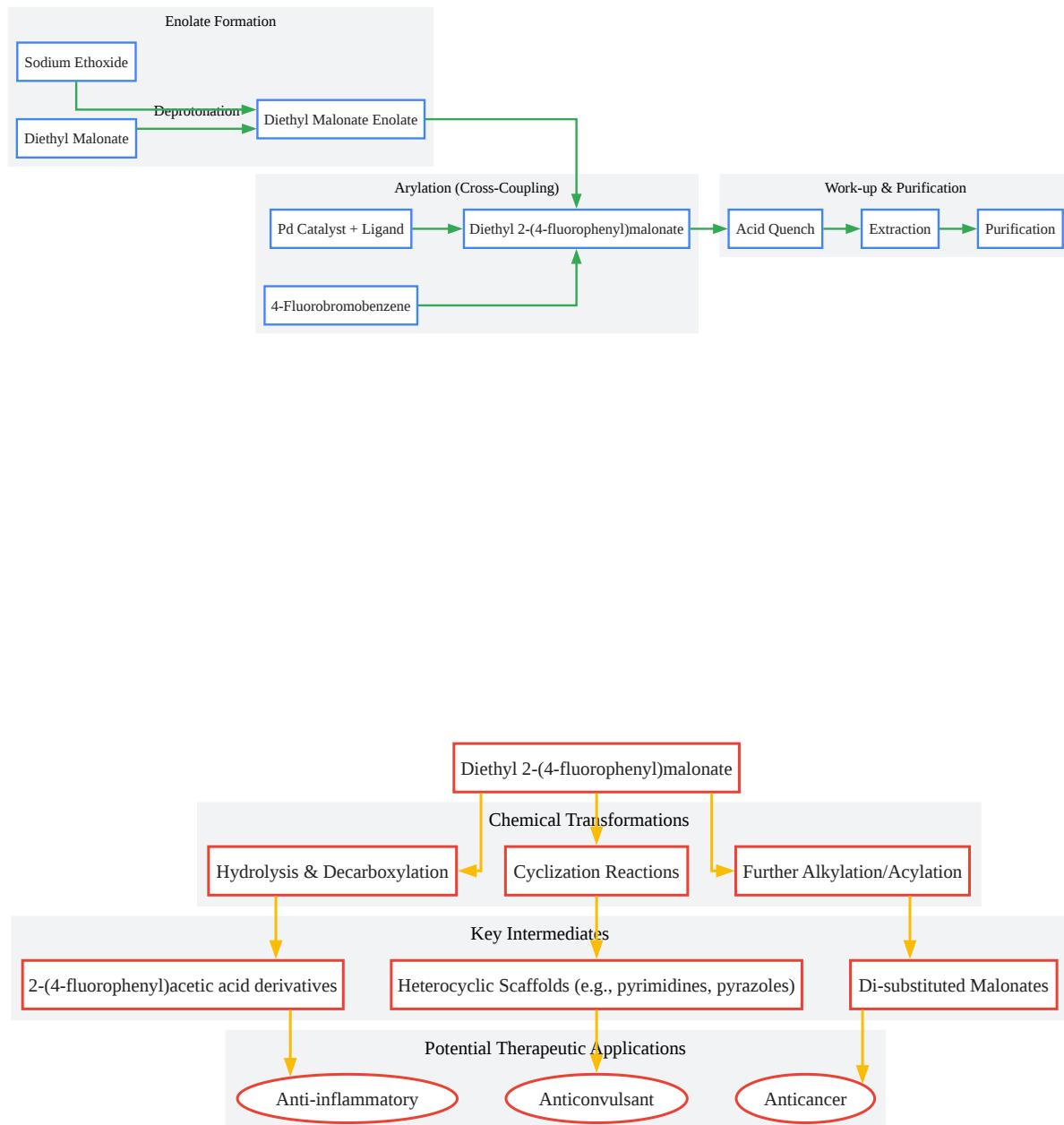
- Diethyl malonate

- Sodium ethoxide (or another suitable base, e.g., sodium hydride)
- Anhydrous ethanol (or another suitable solvent, e.g., DMF, THF)
- 4-Fluorobromobenzene (or another suitable 4-fluorophenyl halide)
- Palladium catalyst (e.g., Pd(dba)₂, if using a cross-coupling approach)
- Phosphine ligand (e.g., Xantphos, if using a cross-coupling approach)
- Hydrochloric acid (dilute)
- Sodium chloride solution (saturated)
- Anhydrous magnesium sulfate
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

- Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. The formation of the sodium salt of diethyl malonate will occur.
- Arylation:
 - Nucleophilic Aromatic Substitution (for activated substrates): While less common for simple aryl halides, if an activated 4-fluorophenyl electrophile is used, it can be added directly to the enolate solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
 - Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig or similar): For less reactive aryl halides like 4-fluorobromobenzene, a palladium-catalyzed cross-coupling reaction is more efficient. In a separate flask, prepare a mixture of the palladium catalyst and the phosphine ligand in an anhydrous solvent. Add the 4-fluorobromobenzene and the pre-formed diethyl malonate enolate. The reaction is heated under an inert atmosphere until completion.

- Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid to neutralize the excess base.
- Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure **Diethyl 2-(4-fluorophenyl)malonate**.

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References

- 1. 2965-90-4 Cas No. | Diethyl 2-(4-fluorophenyl)malonate | Apollo [store.apolloscientific.co.uk]
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